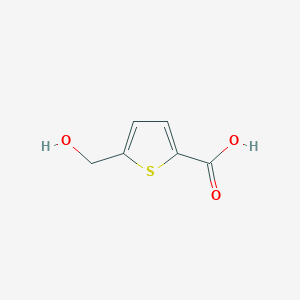

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(hydroxymethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXSPHXNQIGROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627344 | |

| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-64-5 | |

| Record name | 5-(Hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)thiophene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method includes the use of thiophene-2-carboxylic acid as a starting material, which undergoes formylation followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

Oxidation: 5-(Carboxymethyl)thiophene-2-carboxylic acid.

Reduction: 5-(Hydroxymethyl)thiophene-2-methanol, 5-(Hydroxymethyl)thiophene-2-aldehyde.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

5-(Hydroxymethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues differ in substituents at position 5 of the thiophene ring, significantly altering physicochemical and biological properties:

Key Observations :

- Reactivity : The -CH$_2$OH group allows for further functionalization (e.g., esterification, oxidation to -COOH), unlike inert substituents like -Cl or -SMe.

Biological Activity

5-(Hydroxymethyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound contains both hydroxymethyl and carboxylic acid functional groups attached to a thiophene ring. These functional groups are critical for its biological interactions, influencing binding affinity and specificity towards various molecular targets such as enzymes and receptors.

| Structural Feature | Description |

|---|---|

| Hydroxymethyl Group | Enhances solubility and potential for hydrogen bonding. |

| Carboxylic Acid Group | Involved in acid-base interactions and contributes to overall reactivity. |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The hydroxymethyl group can participate in hydrogen bonding, while the carboxylic acid can engage in ionic interactions, modulating biochemical pathways.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It can affect receptor signaling pathways, potentially leading to therapeutic effects in various diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar compounds have shown efficacy against drug-resistant bacteria, suggesting potential applications in treating infections caused by resistant strains .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to trigger the production of pro-inflammatory cytokines, indicating a role in inflammatory responses .

- Antioxidant Properties : The compound may also influence oxidative stress pathways by modulating the Nrf2-Keap1 signaling pathway, which is crucial for cellular defense against oxidative damage .

Case Studies and Research Findings

- Antimicrobial Screening : A study focused on the synthesis of substituted benzo[b]thiophenes, including derivatives of thiophene-2-carboxylic acids, demonstrated promising antimicrobial activity against Staphylococcus aureus and other pathogens .

- Cytokine Modulation : In endothelial cells, similar compounds have been shown to induce the expression of adhesion molecules and pro-inflammatory cytokines, suggesting a potential role in vascular inflammation and related diseases .

- Oxidative Stress Response : Research has highlighted the importance of compounds that inhibit the Nrf2-Keap1 interaction for treating diseases related to oxidative stress, indicating that this compound could be beneficial in this context .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Methyl)thiophene-2-carboxylic acid | Methyl group instead of hydroxymethyl | Exhibits different solubility and reactivity. |

| 3-(Hydroxymethyl)thiophene-2-carboxylic acid | Hydroxymethyl at position 3 | Potentially different biological activity. |

| 5-(Ethoxycarbonyl)thiophene-2-carboxylic acid | Ethoxycarbonyl group instead of hydroxymethyl | Enhanced lipophilicity affecting bioavailability. |

Q & A

Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)thiophene-2-carboxylic acid?

A practical approach involves starting with a pre-functionalized thiophene precursor. For example, 5-(bromomethyl)thiophene-2-carboxylate esters can undergo nucleophilic substitution with hydroxide ions (e.g., NaOH or KOH in aqueous ethanol) to introduce the hydroxymethyl group, followed by acidic hydrolysis of the ester to yield the carboxylic acid. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . For analogs like hydroxypropoxy derivatives, similar strategies involving protective groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) have been employed to prevent side reactions during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

Stability data for thiophene derivatives () indicate that this compound should be stored in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., peroxides), acids, or bases, as these may trigger decarboxylation or oxidation of the hydroxymethyl group. During handling, use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

Q. What spectroscopic and analytical methods are effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the hydroxymethyl (–CH₂OH) and carboxylic acid (–COOH) groups. The thiophene ring protons typically resonate at δ 6.5–7.5 ppm.

- FT-IR : Look for O–H stretches (~2500–3300 cm⁻¹ for –COOH and –CH₂OH) and C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (ESI-MS or HRMS) : To verify molecular weight (expected m/z: 172.02 for C₆H₆O₃S).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally similar 5-(Hydroxymethyl)furan-2-carboxylic acid .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity or stability be resolved?

Discrepancies in reactivity (e.g., unexpected byproducts during synthesis) may arise from trace impurities or moisture. To address this:

- Perform control experiments under anhydrous conditions (e.g., using molecular sieves).

- Monitor reactions in real time via HPLC or TLC ( ) to identify intermediates.

- Characterize decomposition products (e.g., sulfur oxides or CO₂ via GC-MS) under stress conditions (heat, light) as outlined in SDSs .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Protection-Deprotection : Temporarily protect the hydroxymethyl group (e.g., using acetyl or silyl ethers) during carboxylic acid formation to prevent side reactions .

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, increasing reaction temperature from 25°C to 60°C improved yields in analogous thiophene carboxylate syntheses by 20% .

- Purification Optimization : Use mixed solvents (e.g., DCM/methanol) for recrystallization to enhance purity.

Q. How can researchers design experiments to assess the biological activity of this compound?

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing hydroxymethyl with methyl or halogens) and compare anti-inflammatory or antimicrobial activity, as seen in related 4,5-diaryl thiophene derivatives ( ).

- In Vitro Assays : Test COX-1/COX-2 inhibition ( ) using enzyme-linked immunosorbent assays (ELISAs).

- Control Experiments : Include reference compounds (e.g., ibuprofen for anti-inflammatory studies) and validate results with triplicate measurements to ensure reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.